molecular formula C13H11BrN2O5 B1198484 N-Succinimidyl ((bromoacetyl)amino)benzoate CAS No. 94987-16-3

N-Succinimidyl ((bromoacetyl)amino)benzoate

Cat. No.: B1198484
CAS No.: 94987-16-3
M. Wt: 355.14 g/mol
InChI Key: HILSSQSNVVIMJC-UHFFFAOYSA-N
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Description

N-Succinimidyl ((bromoacetyl)amino)benzoate is a chemical compound with the molecular formula C13H11BrN2O5 and a molecular weight of 355.14 g/mol . It is commonly used in bioconjugation and protein labeling due to its ability to form stable amide bonds with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl ((bromoacetyl)amino)benzoate typically involves the reaction of N-hydroxysuccinimide with ((bromoacetyl)amino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl ((bromoacetyl)amino)benzoate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it useful for bioconjugation .

Common Reagents and Conditions

    Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide

    Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for bioconjugation applications .

Scientific Research Applications

N-Succinimidyl ((bromoacetyl)amino)benzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the labeling and modification of proteins and peptides. This compound is used to attach various probes, such as fluorescent dyes or biotin, to proteins, enabling their detection and analysis in various assays.

Mechanism of Action

The mechanism of action of N-Succinimidyl ((bromoacetyl)amino)benzoate involves the formation of a stable amide bond with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 3-(2-pyridyldithio)propionate
  • N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate
  • N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyl ((bromoacetyl)amino)benzoate is unique due to its bromoacetyl group, which provides additional reactivity compared to other succinimidyl esters. This allows for more versatile applications in bioconjugation and protein labeling .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILSSQSNVVIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241707
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94987-16-3
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094987163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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